molecular formula C10H10N2O3 B2584689 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1199813-82-5

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2584689
CAS No.: 1199813-82-5
M. Wt: 206.201
InChI Key: OAZNUWVXHRYGEN-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitro group at the 7th position and a methyl group at the 2nd position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step organic reactions. One common method includes the nitration of 2-methylisoquinoline followed by reduction and cyclization to form the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents like tin(II) chloride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-7-amino-1,2-dihydroisoquinolin-3(4H)-one.

Scientific Research Applications

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisoquinoline: Lacks the nitro group and has different chemical properties.

    7-Nitroisoquinoline: Lacks the methyl group and has different reactivity.

    1,2-Dihydroisoquinolin-3(4H)-one: Lacks both the methyl and nitro groups.

Uniqueness

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of both the methyl and nitro groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-methyl-7-nitro-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-6-8-4-9(12(14)15)3-2-7(8)5-10(11)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZNUWVXHRYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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